molecular formula C10H21NO B1419762 2-(1-Isopropylpiperidin-4-yl)ethanol CAS No. 733783-46-5

2-(1-Isopropylpiperidin-4-yl)ethanol

Cat. No.: B1419762
CAS No.: 733783-46-5
M. Wt: 171.28 g/mol
InChI Key: XTRSHPWBNAJHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Isopropylpiperidin-4-yl)ethanol is a piperidine derivative featuring an ethanol side chain at the 4-position of the piperidine ring and an isopropyl group at the 1-position. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting epigenetic pathways and histone-modifying enzymes .

Properties

CAS No.

733783-46-5

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

2-(1-propan-2-ylpiperidin-4-yl)ethanol

InChI

InChI=1S/C10H21NO/c1-9(2)11-6-3-10(4-7-11)5-8-12/h9-10,12H,3-8H2,1-2H3

InChI Key

XTRSHPWBNAJHAG-UHFFFAOYSA-N

SMILES

CC(C)N1CCC(CC1)CCO

Canonical SMILES

CC(C)N1CCC(CC1)CCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 2-(1-Isopropylpiperidin-4-yl)ethanol with structurally related piperidine derivatives:

Compound Name CAS Number Substituent on Piperidine Side Chain Key Applications/Notes References
2-(1-Isopropylpiperidin-4-yl)ethanol Not explicitly provided 1-Isopropyl Ethanol (-OH) Intermediate for epigenetics-targeting molecules; potential role in solubility modulation
2-(1-Methyl-4-piperidinyl)ethanol 21156-84-3 1-Methyl Ethanol (-OH) Supplier-listed compound; similar hydroxyl group for H-bonding
2-(1-Isopropylpiperidin-4-yl)ethanamine 132740-59-1 1-Isopropyl Ethanamine (-NH2) Amine group enables nucleophilic reactions (e.g., amide formation)
4-Methylpiperidine 626-58-4 4-Methyl None Solvent or intermediate; lacks functional side chain

Key Observations :

  • Replacing the ethanol with an ethanamine group (CAS 132740-59-1) introduces a primary amine, enabling participation in covalent bond formation (e.g., in quinazoline derivatives from ) .

Role in Drug Discovery

In , derivatives like N-(1-isopropylpiperidin-4-yl)-7-methoxy-2-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-5-amine are synthesized for epigenetic targets (e.g., SET7 inhibition) . The isopropylpiperidinyl group likely enhances target binding, while the ethanol chain in the parent compound could improve solubility for in vitro assays. Comparatively, ethanamine analogs (e.g., CAS 132740-59-1) might prioritize reactivity over solubility in lead optimization.

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